

# An In-depth Technical Guide to Engel's Method for Hexasulfur Preparation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Hexasulfur |           |
| Cat. No.:            | B3047346   | Get Quote |

This technical guide provides a comprehensive overview of Engel's original method for the synthesis of **hexasulfur** (cyclo-S<sub>6</sub>), a historically significant allotrope of sulfur. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this foundational preparation technique. The guide outlines the experimental protocol, presents key data in a structured format, and contextualizes the method against more contemporary synthetic routes.

## Introduction to Hexasulfur (S<sub>6</sub>)

**Hexasulfur**, also known as ρ-sulfur, ε-sulfur, or Engel's sulfur, is an allotrope of sulfur consisting of a six-atom ring.[1] First prepared by M. R. Engel in 1891, it presents as vivid, orange-red rhombohedral crystals.[1][2] The cyclo-S<sub>6</sub> molecule adopts a "chair" conformation, similar to cyclohexane, with all sulfur atoms being chemically equivalent.[1] Unlike the most stable and common sulfur allotrope, octasulfur (S<sub>8</sub>), **hexasulfur** is less stable and its synthesis requires specific conditions to avoid the preferential formation of the eight-membered ring.

## Physicochemical Properties of Hexasulfur

A summary of the key physical and chemical properties of **hexasulfur** is provided below.



| Property           | Value                          | Reference |
|--------------------|--------------------------------|-----------|
| Chemical Formula   | S <sub>6</sub>                 | [2]       |
| Molar Mass         | 192.36 g⋅mol <sup>-1</sup>     | [2]       |
| Appearance         | Vivid, orange, opaque crystals | [2]       |
| Crystal System     | Rhombohedral                   | [1]       |
| Molecular Geometry | Chair Conformation             | [1][2]    |
| S-S Bond Length    | 2.068 Å                        | [3]       |
| S-S-S Bond Angle   | 102.2°                         | [2]       |
| IUPAC Names        | Hexathiane, Cyclohexasulfur    | [2][4]    |

# **Engel's Synthesis Method (1891)**

The original method developed by M. R. Engel involves the acid-catalyzed decomposition of sodium thiosulfate.[5] This reaction is sensitive and typically results in a mixture of sulfur allotropes, with the thermodynamically stable S<sub>8</sub> being a major byproduct.

### **Reaction Principle**

Engel's method relies on the reaction of a saturated solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) with concentrated hydrochloric acid (HCl) at low temperatures (0 °C).[5] The overall reaction is complex, but the intended pathway leads to the formation of the six-membered sulfur ring.

Overall Reaction: Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>(aq) + 2HCl(aq)  $\rightarrow$  S<sub>6</sub>(s) + SO<sub>2</sub>(g) + 2NaCl(aq) + H<sub>2</sub>O(l) (unbalanced, simplified)

A significant challenge is the immediate precipitation of  $S_8$  upon the addition of acid, while the desired  $S_6$  forms more slowly within the solution.[6]

## **Detailed Experimental Protocol**

The following protocol is based on modern interpretations and discussions of Engel's original work.[5][6] Extreme care must be taken to maintain low temperatures throughout the procedure to maximize the yield of S<sub>6</sub>.



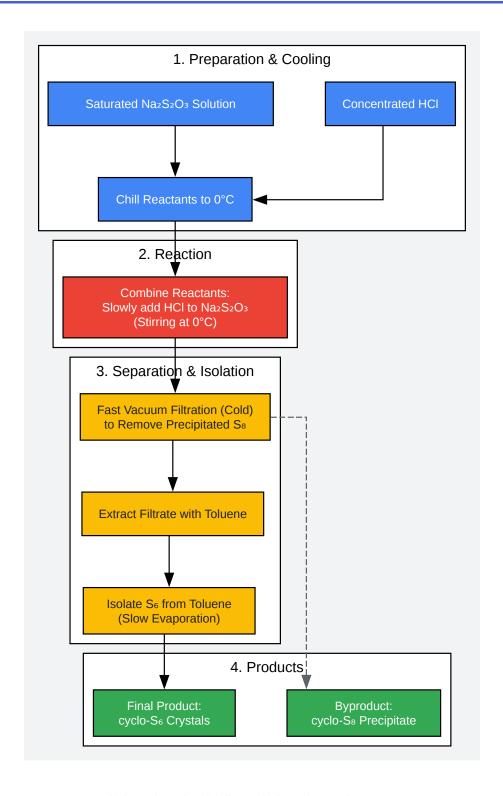
#### Reagents and Equipment:

- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)
- Concentrated Hydrochloric Acid (HCl)
- Toluene (or another suitable non-polar solvent like CS<sub>2</sub>)
- Ice-salt bath
- Jacketed reaction flask or a flask submerged in a cooling bath
- Dropping funnel
- Vacuum filtration apparatus (pre-chilled)
- Separatory funnel

#### Procedure:

- Preparation: Prepare a saturated solution of sodium thiosulfate in water. Chill this solution and the concentrated HCl to 0 °C or below. An ice-salt bath capable of maintaining temperatures as low as -15 °C is recommended.[6]
- Reaction: Place the chilled, saturated sodium thiosulfate solution into the reaction flask, maintaining vigorous stirring and cooling.
- Acid Addition: Slowly add the concentrated HCl to the thiosulfate solution using a dropping funnel. The immediate formation of a yellow precipitate, primarily S<sub>8</sub>, will be observed.[6]
- Filtration: Once the acid addition is complete, the mixture must be quickly filtered under vacuum to remove the precipitated S<sub>8</sub>. It is critical that the apparatus and the solution remain cold during this step to prevent decomposition of the desired product and to keep the S<sub>6</sub> in solution.[6]
- Extraction: Transfer the cold filtrate to a separatory funnel. Extract the dissolved **hexasulfur** from the acidic aqueous solution using cold toluene. A single extraction with vigorous




shaking is often sufficient.[6] The S<sub>6</sub> will preferentially move into the organic toluene layer, which will turn a distinct orange color.

• Isolation: Separate the organic layer. The S<sub>6</sub> can be isolated by slow evaporation of the solvent in a cold, dark environment. The resulting orange-red crystals should be stored at low temperatures (below -50 °C) as they are thermally unstable.[7]

## **Experimental Workflow Diagram**

The logical flow of Engel's method, from reactant preparation to product isolation, is illustrated in the diagram below.





Click to download full resolution via product page

Caption: Workflow for the preparation of **hexasulfur** via Engel's method.

# **Comparison with Modern Synthetic Methods**



While historically important, Engel's method suffers from very low yields (estimated at a best case of 5%) and poor selectivity.[6] Modern organometallic and inorganic routes offer significant improvements in both yield and purity.

| Method                     | Reactants                                     | Solvent        | Yield of S₅ | Key<br>Advantages/Di<br>sadvantages                                                                                                             |
|----------------------------|-----------------------------------------------|----------------|-------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Engel's Method<br>(1891)   | Na₂S₂O₃, HCl                                  | Water, Toluene | ~5%[6]      | -: Very low yield,<br>poor selectivity,<br>requires difficult<br>cold filtration. +:<br>Historical<br>significance,<br>uses simple<br>reagents. |
| Steudel &<br>Mäusle (1980) | S2Cl2, KI                                     | CS₂, Water     | 36%[7][8]   | +: Significantly higher yield than Engel's method: Produces a mixture of sulfur allotropes requiring separation.[8]                             |
| Titanocene<br>Method       | Titanocene<br>pentasulfide<br>(Cp₂TiS₅), SCl₂ | Not specified  | 87%[7]      | +: High yield and high selectivity for S <sub>6</sub> : Requires synthesis of an organometallic reagent (Cp <sub>2</sub> TiS <sub>5</sub> ).[7] |

# Conclusion



Engel's 1891 synthesis of **hexasulfur** was a foundational achievement in sulfur chemistry, demonstrating the existence of allotropes beyond the common S<sub>8</sub>. However, from a practical standpoint for modern research and development, the method is inefficient and technically challenging. Contemporary methods, particularly those employing organometallic precursors like titanocene pentasulfide, provide far superior yields and selectivity, making them the preferred choice for the targeted synthesis of cyclo-S<sub>6</sub> for applications in materials science and as a sulfur-transfer reagent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Allotropes of sulfur Wikipedia [en.wikipedia.org]
- 2. Hexasulfur Wikipedia [en.wikipedia.org]
- 3. Cyclo-S6 (Hexathiane) anomeric effects again! Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Hexasulfur | S6 | CID 139602 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. Sciencemadness Discussion Board Preparation of cyclo-hexasulfur Powered by XMB 1.9.11 [sciencemadness.org]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Engel's Method for Hexasulfur Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047346#engel-s-method-for-hexasulfur-preparation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com